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Compound of Interest

Compound Name: C25H19F2NO5

Cat. No.: B12632938

An In-depth Technical Guide to RO3244794 (C25H19F2NO5)

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activities of RO3244794, a compound with the chemical formula C25H19F2NO5.
The information is tailored for researchers, scientists, and professionals in drug development,
with a focus on quantitative data, experimental methodologies, and relevant signaling
pathways.

Chemical Identity and Structure

R0O3244794 is a specific chemical entity identified by the CAS number 361457-01-4.[1][2][3][4]
Its chemical structure is that of an R-enantiomer of a propanoic acid derivative.

IUPAC Name: (R)-3-(4-fluorophenyl)-2-((((5-(4-fluorophenyl)benzofuran-2-
yl)methoxy)carbonyl)amino)propanoic acid[4]

Chemical Structure:
Caption: Antagonism of the Prostacyclin (IP) Receptor Signaling Pathway by RO3244794.

The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a key role in the
innate immune response by activating caspase-1 and inducing the maturation of pro-
inflammatory cytokines IL-13 and IL-18. [1][5][6]lts activation is a two-step process involving
priming and activation signals.
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Caption: Overview of the Canonical NLRP3 Inflammasome Activation Pathway.

Quantitative Data

The biological activity of RO3244794 has been quantified in several studies. The following
tables summarize the key findings.

Table 1: Receptor Binding Affinity and Functional
Antagonism
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Experimental

Parameter Value (pKi £ SEM) Reference
System
Human Platelets Binding Affinity 7.7 +£0.03 [31[7]
Recombinant Human

Binding Affinity 6.9+0.1 [31[7]
IP Receptor
CHO-K1 cells with Functional

8.5+0.11 [31[7]

Human IP Receptor Antagonism (CAMP)

Table 2: Selectivity Profile

R0O3244794 is highly selective for the IP receptor over other prostanoid receptors.

Receptor Binding Affinity (pKi) Reference
EP1 <5 [317]
EP3 5.38 [3107]
EP4 5.74 [3][7]
TP 5.09 [3][7]

ble 3: In Vivo Eff Oral Administration | |

Effective Dose

Model Effect Reference
Range (mgl/kg, p.o.)

Carrageenan-induced
mechanical Significant reduction 0.3-30 [31[7]
hyperalgesia
Carrageenan-induced o ]

) Significant reduction 0.3-30 [31[7]
edema formation
Monoiodoacetate-
induced joint Significant reduction land 10 [31[7]
discomfort
© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://pubmed.ncbi.nlm.nih.gov/16331286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12632938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
R0O3244794, based on the study by Bley et al., 2006. [7]

Receptor Binding Assays
This protocol describes the method used to determine the binding affinity of RO3244794 for the

IP receptor.

Prepare Membranes
(Human Platelets or
CHO-K1 cells with IP receptor)

l

Incubate Membranes with:
- 3H-iloprost (radioligand)
- Varying concentrations of RO3244794

l

(Separate bound and free radioIigancD

(e.qg., filtration over glass fiber filters)

Quantify bound radioactivity
(Scintillation counting)

Data Analysis
(Competition binding curve fitting,
calculate Ki using Cheng-Prusoff)
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Caption: Experimental Workflow for Receptor Binding Assay.
Methodology:

 Membrane Preparation: Membranes were prepared from either human platelets or CHO-K1
cells stably expressing the human IP receptor.

 Incubation: Membranes were incubated in a binding buffer containing a fixed concentration
of the radiolabeled IP agonist 3H-iloprost and varying concentrations of the competing ligand
(RO3244794).

o Separation: The reaction was terminated by rapid filtration through glass fiber filters to
separate the membrane-bound radioligand from the free radioligand.

e Quantification: The amount of radioactivity trapped on the filters was quantified using liquid
scintillation counting.

o Data Analysis: Competition binding curves were generated by plotting the percentage of
specific binding against the log concentration of RO3244794. The IC50 values were
determined, and these were converted to Ki values using the Cheng-Prusoff equation.

Functional Antagonism Assay (CAMP Accumulation)

This protocol was used to assess the functional antagonism of RO3244794 by measuring its
ability to inhibit agonist-induced cAMP accumulation. [7] Methodology:

e Cell Culture: CHO-K1 cells stably expressing the human IP receptor were cultured to
confluence.

e Pre-incubation: Cells were pre-incubated with various concentrations of RO3244794.

o Stimulation: The cells were then stimulated with a fixed concentration of an IP receptor
agonist (e.g., carbaprostacyclin) to induce cAMP production.

e Lysis and Detection: The reaction was stopped, cells were lysed, and the intracellular cAMP
concentration was measured using a suitable detection kit (e.g., an enzyme-linked

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12632938?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC1751302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12632938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

immunosorbent assay - ELISA).

o Data Analysis: The ability of RO3244794 to inhibit the agonist-induced cAMP response was
quantified, and functional pKi values were calculated from the IC50 values using the Cheng-
Prusoff correction.

In Vivo Carrageenan-Induced Hyperalgesia and Edema
Model

This animal model was used to evaluate the anti-inflammatory and analgesic effects of
R0O3244794. [7] Methodology:

e Animal Acclimatization: Male Sprague-Dawley rats were acclimatized to the testing
environment.

e Drug Administration: RO3244794 or vehicle was administered orally at specified doses.

 Induction of Inflammation: After a set pre-treatment time, a solution of carrageenan was
injected into the plantar surface of one hind paw to induce localized inflammation.

o Measurement of Hyperalgesia: Paw withdrawal thresholds to a mechanical stimulus (e.qg.,
using von Frey filaments) were measured at various time points after carrageenan injection
to assess mechanical hyperalgesia.

» Measurement of Edema: Paw volume was measured using a plethysmometer before and at
various time points after carrageenan injection to quantify edema formation.

» Data Analysis: The effects of RO3244794 on paw withdrawal threshold and paw volume
were compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA
followed by Dunnett's test).

Summary and Conclusion

R0O3244794 (C25H19F2NO5) is a well-characterized, potent, and highly selective antagonist of
the prostacyclin (IP) receptor. Its ability to block the IP receptor signaling pathway has been
demonstrated through both in vitro binding and functional assays. Furthermore, in vivo studies
in animal models of inflammation and pain have shown its potential as an analgesic and anti-
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inflammatory agent. While its name is associated with NLRP3/AIM2 inhibition in some
commercial contexts, its primary, scientifically-validated mechanism of action is IP receptor
antagonism. This guide provides foundational data and methodologies for professionals
engaged in the research and development of compounds targeting the prostacyclin pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors
for the Treatment of Inflammatory Diseases [frontiersin.org]

e 2. medchemexpress.com [medchemexpress.com]

e 3. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective
IP (prostacyclin) receptor antagonists [pubmed.ncbi.nim.nih.gov]

¢ 4. medkoo.com [medkoo.com]
e 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

e 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation -
PMC [pmc.ncbi.nlm.nih.gov]

e 7.R01138452 and R0O3244794: characterization of structurally distinct, potent and selective
IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [C25H19F2NO5 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12632938#c25h19f2no5-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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